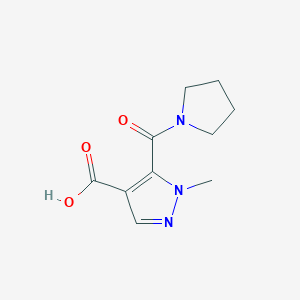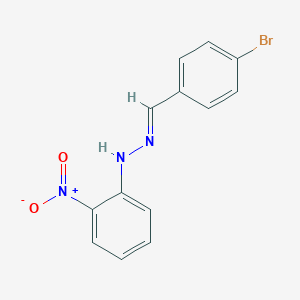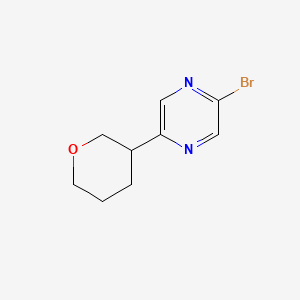
Benzenamine, 4,4'-cyclohexylidenebis[2,6-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 4,4’-cyclohexylidenebis[2,6-dimethyl-]: is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of two benzenamine groups connected through a cyclohexylidene bridge, with additional methyl groups attached to the benzene rings. This compound is known for its applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4,4’-cyclohexylidenebis[2,6-dimethyl-] typically involves the reaction of 2,6-dimethylbenzenamine with cyclohexanone under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reduction step may involve hydrogenation using a palladium catalyst.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzenamine, 4,4’-cyclohexylidenebis[2,6-dimethyl-] can undergo oxidation reactions, particularly at the benzylic positions. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, often using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for the introduction of various functional groups. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: Benzenamine, 4,4’-cyclohexylidenebis[2,6-dimethyl-] is widely used in the field of organic electronics, particularly in the development of OLEDs. It serves as a hole transport material, facilitating the movement of positive charges within the device, thereby enhancing its efficiency and stability.
Biology and Medicine: While its primary applications are in electronics, research is ongoing to explore its potential use in biological systems, particularly in the development of biosensors and diagnostic tools.
Industry: In addition to its use in OLEDs, this compound is also investigated for its potential applications in photovoltaic cells and other optoelectronic devices. Its unique electronic properties make it a valuable material for various industrial applications.
Mechanism of Action
The primary mechanism by which Benzenamine, 4,4’-cyclohexylidenebis[2,6-dimethyl-] exerts its effects is through its role as a hole transport material in electronic devices. It facilitates the movement of positive charges (holes) by providing a pathway with low energy barriers. This enhances the overall efficiency of devices such as OLEDs by improving charge injection and transport.
Molecular Targets and Pathways: The compound interacts with the electronic states of the device materials, particularly the highest occupied molecular orbital (HOMO) levels. By aligning its energy levels with those of the adjacent layers, it ensures efficient charge transfer and reduces energy losses.
Comparison with Similar Compounds
- Benzenamine, 4,4’-methylenebis[2,6-dimethyl-]
- Benzenamine, 4,4’-ethylenebis[2,6-dimethyl-]
- Benzenamine, 4,4’-propylenebis[2,6-dimethyl-]
Uniqueness: Benzenamine, 4,4’-cyclohexylidenebis[2,6-dimethyl-] is unique due to its cyclohexylidene bridge, which imparts distinct electronic properties compared to its methylene, ethylene, and propylene analogs. The cyclohexylidene bridge provides greater rigidity and stability, enhancing its performance in electronic applications.
Properties
CAS No. |
22657-66-5 |
|---|---|
Molecular Formula |
C22H30N2 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
4-[1-(4-amino-3,5-dimethylphenyl)cyclohexyl]-2,6-dimethylaniline |
InChI |
InChI=1S/C22H30N2/c1-14-10-18(11-15(2)20(14)23)22(8-6-5-7-9-22)19-12-16(3)21(24)17(4)13-19/h10-13H,5-9,23-24H2,1-4H3 |
InChI Key |
JBQZRHDARGZLAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)C2(CCCCC2)C3=CC(=C(C(=C3)C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-hydroxy-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide](/img/structure/B11713091.png)
![2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11713099.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[(2-hydroxynaphthalen-1-yl)methylidene]amino}benzene-1-sulfonamide](/img/structure/B11713111.png)
![4-chloro-N-{(E)-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]methylidene}aniline](/img/structure/B11713112.png)

![2-(2,3-dimethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one](/img/structure/B11713131.png)
![N'-[(1E)-1-(Adamantan-1-YL)propylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B11713133.png)

![2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11713135.png)
![1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B11713137.png)

![N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11713147.png)


